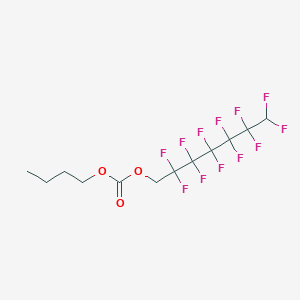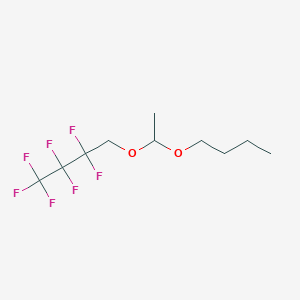
1,5-Dimethoxy-2-fluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxy-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, featuring methoxy, fluoro, and iodo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-2-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,5-dimethoxy-2-fluorobenzene. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this approach, 1,5-dimethoxy-2-fluorobenzene is reacted with an appropriate aryl iodide in the presence of a palladium catalyst and a base, such as potassium carbonate (K2CO3), in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions can convert the fluoro group to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4) as catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), organic solvents (e.g., toluene, DMF).
Major Products Formed
Substitution: Formation of 1,5-dimethoxy-2-fluoro-4-substituted benzene derivatives.
Oxidation: Formation of 1,5-dimethoxy-2-fluoro-4-iodobenzaldehyde or 1,5-dimethoxy-2-fluoro-4-iodobenzoic acid.
Reduction: Formation of 1,5-dimethoxy-2-fluorobenzene.
Cross-Coupling: Formation of various biaryl compounds.
Scientific Research Applications
1,5-Dimethoxy-2-fluoro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects. Its unique substituents can enhance the biological activity and selectivity of drug candidates.
Material Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and liquid crystals, due to its electronic properties.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1,5-dimethoxy-2-fluoro-4-iodobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The methoxy, fluoro, and iodo substituents can influence the compound’s binding affinity and selectivity towards these targets. The fluoro group, in particular, can enhance metabolic stability and bioavailability.
Comparison with Similar Compounds
1,5-Dimethoxy-2-fluoro-4-iodobenzene can be compared with other similar compounds, such as:
1,5-Dimethoxy-2-fluoro-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen.
1,5-Dimethoxy-2-fluoro-4-chlorobenzene: Contains a chlorine atom instead of iodine. Chlorine is less reactive than iodine, which can affect the compound’s chemical behavior.
1,5-Dimethoxy-2-fluoro-4-nitrobenzene: Contains a nitro group instead of iodine. The nitro group significantly alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8FIO2 |
|---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
1-fluoro-5-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,1-2H3 |
InChI Key |
SYYSXNMEXAPVCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1F)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)


![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)

![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)




![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)

